2-Ethylrutoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

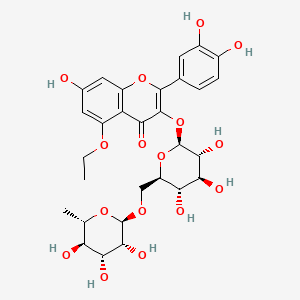

Structure

2D Structure

3D Structure

Properties

CAS No. |

36057-92-8 |

|---|---|

Molecular Formula |

C29H34O16 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-3-40-15-7-12(30)8-16-18(15)21(35)27(26(43-16)11-4-5-13(31)14(32)6-11)45-29-25(39)23(37)20(34)17(44-29)9-41-28-24(38)22(36)19(33)10(2)42-28/h4-8,10,17,19-20,22-25,28-34,36-39H,3,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI Key |

UBTWOFZUTQOWHX-BDAFLREQSA-N |

SMILES |

CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)C)O)O)O)O)O)O)O |

Isomeric SMILES |

CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O |

Canonical SMILES |

CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)C)O)O)O)O)O)O)O |

Other CAS No. |

36057-92-8 |

Synonyms |

2-ethylrutoside ortho-ethylrutoside |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylrutoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylrutoside, a synthetic derivative of the naturally occurring flavonoid rutoside (rutin), is a compound of interest in pharmacological research due to its potential therapeutic effects. As a member of the flavonoid family, it is anticipated to possess antioxidant and anti-inflammatory properties, which are key areas of investigation for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of this compound, along with its potential mechanisms of action and relevant experimental protocols.

Chemical Structure and Identification

This compound is structurally characterized by a rutinose disaccharide attached to a flavone backbone, with an ethyl ether modification.

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one |

| Molecular Formula | C29H34O16 |

| Molecular Weight | 638.6 g/mol |

| Canonical SMILES | CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--C)O)O)O)O)O">C@@HO)O |

| InChI | InChI=1S/C29H34O16/c1-3-40-15-7-12(30)8-16-18(15)21(35)27(26(43-16)11-4-5-13(31)14(32)6-11)45-29-25(39)23(37)20(34)17(44-29)9-41-28-24(38)22(36)19(33)10(2)42-28/h4-8,10,17,19-25,28-34,36-39H,3,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

| InChIKey | UBTWOFZUTQOWHX-BDAFLREQSA-N |

| CAS Number | 36057-92-8 |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | -1.1 | PubChem |

| Hydrogen Bond Donor Count | 9 | PubChem |

| Hydrogen Bond Acceptor Count | 16 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 638.18468499 g/mol | PubChem |

| Monoisotopic Mass | 638.18468499 g/mol | PubChem |

| Topological Polar Surface Area | 255 Ų | PubChem |

| Heavy Atom Count | 45 | PubChem |

| Complexity | 1060 | PubChem |

Biological Activities and Mechanism of Action

While specific studies on this compound are limited, its biological activities can be inferred from its structural parent, rutoside (rutin), which is extensively studied for its anti-inflammatory, antioxidant, and vasoprotective effects.

Anti-Inflammatory Activity

Rutoside has been shown to exert anti-inflammatory effects by modulating the expression of key inflammatory mediators. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 in activated macrophages. A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Vasoprotective Effects

Rutoside is known to decrease capillary permeability and fragility, contributing to its vasoprotective effects. It is plausible that this compound shares these properties, making it a candidate for investigating vascular disorders.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

-

In a 96-well plate or cuvettes, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound sample solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

A standard curve is generated using a known antioxidant, such as Trolox or ascorbic acid.

-

The antioxidant capacity of the sample is expressed as equivalents of the standard.

-

In Vitro Anti-Inflammatory Assays

1. Inhibition of Albumin Denaturation Assay

-

Principle: This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, which is analogous to the protein denaturation that occurs during inflammation.

-

Methodology:

-

Prepare a reaction mixture containing this compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

-

A control group without the test compound is also prepared.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of denaturation.

-

2. Vascular Permeability Assay

-

Principle: This in vitro assay models the endothelial barrier to assess the effect of compounds on vascular permeability.

-

Methodology:

-

Culture endothelial cells (e.g., HUVECs) on a porous membrane insert in a multi-well plate until a confluent monolayer is formed.

-

Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., thrombin or VEGF) in the presence or absence of this compound.

-

Add a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran) to the upper chamber.

-

Incubate for a specific period to allow the dextran to pass through the cell monolayer into the lower chamber.

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader.

-

A decrease in fluorescence in the presence of this compound would indicate a protective effect on the endothelial barrier.

-

Conclusion

This compound is a promising synthetic flavonoid with potential therapeutic applications stemming from its predicted antioxidant and anti-inflammatory properties. While specific experimental data for this compound is limited, its structural similarity to rutoside provides a strong basis for directed research. The experimental protocols outlined in this guide offer a starting point for the comprehensive evaluation of this compound's biological activities and its underlying mechanisms of action. Further investigation is warranted to fully elucidate its pharmacological profile and potential for drug development.

Unraveling the Core Mechanism of 2-Ethylrutoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action of 2-Ethylrutoside, a semi-synthetic flavonoid derivative. Due to a lack of direct studies on this compound, this document synthesizes findings from closely related compounds, primarily the standardized mixture of O-(β-hydroxyethyl)-rutosides (HR) and its prominent component, troxerutin (trihydroxyethylrutoside). The core mechanisms elucidated involve potent anti-inflammatory, antioxidant, and vasoprotective effects. Key actions include the reduction of capillary permeability and edema, modulation of pro-inflammatory signaling pathways such as NF-κB, inhibition of inflammatory mediators including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and the down-regulation of cyclooxygenase-2 (COX-2) expression. Furthermore, this guide details the protective effects on endothelial cells under hypoxic conditions and presents the available quantitative data and experimental methodologies from pertinent studies to provide a comprehensive resource for research and development endeavors.

Introduction

This compound is a member of the O-(β-hydroxyethyl)-rutosides (HR), a class of semi-synthetic flavonoids derived from rutin. These compounds are clinically utilized for their vasoprotective and anti-inflammatory properties, particularly in the management of chronic venous insufficiency. While the therapeutic efficacy of the HR mixture is established, the specific contribution and detailed molecular mechanism of individual derivatives like this compound are not extensively documented. This guide provides an in-depth analysis of its presumed mechanism of action based on the robust body of evidence available for the broader HR class and the well-studied analogue, troxerutin.

Core Pharmacological Effects

The primary therapeutic benefits of this compound and its related compounds stem from their effects on the microvasculature and their ability to mitigate inflammatory processes.

Vasoprotective and Anti-edema Activity

The hallmark of hydroxyethylrutosides is their ability to reduce capillary hyperpermeability and subsequent edema. This is achieved through the strengthening of the capillary walls and improvement of microcirculation. In patients with chronic venous insufficiency, treatment with HR has been shown to improve microvascular perfusion and reduce erythrocyte aggregation.

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory action is multifactorial, involving the suppression of key inflammatory mediators and signaling pathways. As a flavonoid, this compound is anticipated to possess potent antioxidant properties, enabling it to scavenge free radicals and protect vascular endothelial cells from oxidative damage.

Molecular Mechanism of Action

The vasoprotective and anti-inflammatory effects of this compound are underpinned by its interaction with several cellular and molecular targets. The following sections detail the proposed signaling pathways and molecular interactions, largely inferred from studies on troxerutin and the HR mixture.

Inhibition of Pro-inflammatory Mediators

Studies on troxerutin have demonstrated a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in activated macrophages. This inhibition is crucial in attenuating the inflammatory cascade.

Down-regulation of Cyclooxygenase-2 (COX-2)

Troxerutin has been shown to considerably lower the protein expression of COX-2 in inflamed cells. COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Troxerutin has been observed to down-regulate pro-inflammatory protein markers, including NF-κB, suggesting that its anti-inflammatory effects are, at least in part, mediated through the inhibition of this critical signaling pathway.

Figure 1. Inferred inhibitory action of this compound on the NF-κB signaling pathway.

Protection of Endothelial Cells

Hydroxyethylrutosides have been shown to protect human umbilical vein endothelial cells (HUVECs) from hypoxia-induced activation. This protective effect is mediated by the inhibition of ATP depletion and the activation of phospholipase A2, an enzyme responsible for releasing inflammatory mediators. Furthermore, HR reduces the adherence of neutrophils to activated endothelial cells.

Figure 2. Protective effects of this compound on endothelial cells under hypoxic stress.

Quantitative Data Summary

The following table summarizes the available quantitative data for compounds related to this compound. It is important to note that these values are not directly from studies on this compound but are inferred from research on troxerutin and the HR mixture.

| Parameter | Compound | Cell Line/System | Value | Reference |

| Anti-inflammatory Activity | ||||

| NO Production Inhibition | Troxerutin | RAW 264.7 Macrophages | Significant reduction | [1] |

| COX-2 Protein Expression | Troxerutin | RAW 264.7 Macrophages | Significant down-regulation | [1] |

| TNF-α Protein Expression | Troxerutin | RAW 264.7 Macrophages | Significant down-regulation | [1] |

| Endothelial Protection | ||||

| Inhibition of ATP Depletion | Hydroxyethylrutosides (HR) | HUVECs (hypoxia) | 70-90% inhibition at 500 µg/mL | [2] |

| Inhibition of Phospholipase A2 Activation | Hydroxyethylrutosides (HR) | HUVECs (hypoxia) | 70-90% inhibition at 500 µg/mL | [2] |

| Reduction of Neutrophil Adherence | Hydroxyethylrutosides (HR) | HUVECs (hypoxia) | Dose-dependent prevention | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies on related compounds, which can serve as a basis for designing experiments to investigate the specific effects of this compound.

Assessment of Anti-inflammatory Activity in Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Induction of Inflammation: Cells are pre-treated with various concentrations of the test compound (e.g., troxerutin) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of COX-2, TNF-α, and NF-κB are determined using specific primary antibodies and visualized with a chemiluminescence detection system.

Evaluation of Endothelial Cell Protection

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Induction of Hypoxia: HUVECs are exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration.

-

Treatment: Cells are incubated with or without various concentrations of the test compound (e.g., hydroxyethylrutosides) during the hypoxic period.

-

ATP Measurement: Intracellular ATP levels are quantified using a luciferin/luciferase-based assay.

-

Phospholipase A2 (PLA2) Activity Assay: PLA2 activity in cell lysates is measured using a fluorescent or radioactive substrate.

-

Neutrophil Adherence Assay: Human neutrophils are isolated and labeled (e.g., with a fluorescent dye). The labeled neutrophils are then co-cultured with the HUVEC monolayer, and the number of adherent neutrophils is quantified by microscopy or fluorescence measurement.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a comprehensive analysis of its parent compound, rutin, and structurally related hydroxyethylrutosides, particularly troxerutin, provides a strong foundation for its proposed pharmacological activities. The core mechanisms appear to converge on the protection of the microvasculature through potent anti-inflammatory and antioxidant effects. Key molecular actions include the inhibition of pro-inflammatory mediators and enzymes, and the modulation of the NF-κB signaling pathway. This technical guide provides a detailed overview of these inferred mechanisms, along with relevant quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. Further studies are warranted to delineate the specific molecular targets and signaling pathways directly modulated by this compound.

References

Technical Guide on the Biological Activity of O-Alkylated Rutin Derivatives

Executive Summary

Rutin, a natural flavonoid glycoside, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. However, its therapeutic application is often limited by poor bioavailability. Chemical modification, such as O-alkylation, is a key strategy to enhance its physicochemical properties and biological efficacy. This guide provides a comprehensive overview of the biological activities of O-alkylated rutin derivatives. Due to the limited availability of specific data on O-ethylrutin, this document focuses on its close structural analogue, Troxerutin (3',4',7'-Tris[O-(2-hydroxyethyl)]rutin or Vitamin P4), a well-researched O-hydroxyethylated derivative. Data on other relevant derivatives, such as Rutin Oleate (RUT-O), are also included to provide a broader perspective on the impact of O-substitution.

Introduction: The Rationale for O-Alkylation of Rutin

Rutin is a flavonoid of the flavonol type, composed of the aglycone quercetin and the disaccharide rutinose.[1] Its natural abundance and diverse pharmacological profile make it an attractive candidate for therapeutic development.[2] However, challenges such as low water solubility and poor absorption can hinder its clinical utility.[3] O-alkylation and other derivatization strategies aim to improve the lipophilicity and pharmacokinetic profile of rutin, potentially leading to enhanced biological activity.[4][5] This guide will delve into the known biological effects of these derivatives, with a primary focus on Troxerutin, for which substantial data exists, to serve as a model for understanding the potential of compounds like O-ethylrutin.

In Vitro Biological Activities

The modification of rutin's hydroxyl groups through alkylation or acylation significantly influences its interaction with cellular systems. The following sections summarize the key in vitro biological activities observed for rutin derivatives.

Antioxidant Activity

O-alkylation can modulate the inherent antioxidant properties of the parent rutin molecule. Troxerutin is a potent antioxidant that protects vascular endothelial cells from oxidative damage by scavenging free radicals.[6] This activity is crucial in mitigating conditions associated with oxidative stress.[7]

Table 1: Antioxidant Activity of Rutin Derivatives

| Compound/Assay | Method | Result | Reference |

| Troxerutin | Free Radical Scavenging | Potent activity against free radicals, protecting cells from oxidative damage. | [6][7] |

| Rutin Hexapropionate (R2) | PCL Assay | 1232.67 µmol Trolox/g | [5] |

| Rutin Hexapropionate (R2) | ORAC Test | Data indicates significant antioxidant activity. | [5] |

| Rutin Derivatives | DPPH Assay | Exhibited strong free radical-scavenging activity that increased with concentration. | [8] |

| Rutin Derivatives | Fe+2 Chelating Assay | Demonstrated strong chelating activity. | [8] |

Anti-inflammatory Effects

A hallmark of rutin and its derivatives is their ability to modulate inflammatory pathways. Troxerutin exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and downregulating the expression of adhesion molecules on endothelial cells, which are critical for the recruitment of inflammatory cells.[6]

Table 2: Anti-inflammatory Activity of Rutin and its Derivatives

| Compound | Model System | Effect | Concentration | Reference |

| Troxerutin | LPS-induced inflammation in rats | Reduced TNF-α and NF-κB | Not specified | [9] |

| Troxerutin | RAW264.7 cells | Reduction in nitrite levels | 337 µM | [10] |

| Rutin | D-galactose aging mouse model | Decreased expression of cyclooxygenase-2 (COX-2) via downregulation of NF-κB. | 30 mg/kg/d | [11] |

Cytotoxicity and Antiproliferative Activity

The cytotoxic profile of rutin derivatives is crucial for their development as therapeutic agents. Studies on Rutin Oleate (RUT-O) provide specific quantitative data on different cell lines.

Table 3: Cytotoxicity of Rutin Oleate (RUT-O) after 24h Treatment

| Cell Line | Concentration (µM) | Cell Viability (%) | Reference |

| H9c2(2-1) (Cardiomyoblasts) | 100 | 77.53 | [12] |

| HepaRG (Hepatocytes) | 100 | 83.17 | [12] |

| HaCaT (Keratinocytes) | 100 | 78.32 | [12] |

At a concentration of 100 µM, RUT-O also induced morphological changes such as cell rounding and floating, and features consistent with apoptosis in the nuclei of all tested cell lines.[12]

Cellular Signaling Pathways

The biological effects of O-alkylated rutin derivatives are underpinned by their modulation of key cellular signaling pathways. Troxerutin, in particular, has been shown to interact with multiple pathways involved in inflammation, apoptosis, and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Troxerutin has been shown to downregulate NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[9]

Caption: Inhibition of the NF-κB signaling pathway by Troxerutin.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Troxerutin promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.[9]

Caption: Activation of the Nrf2 antioxidant pathway by Troxerutin.

Apoptosis Signaling Pathway

Troxerutin can modulate apoptosis by influencing the expression of key regulatory proteins. It has been shown to decrease the levels of pro-apoptotic proteins like BAX and caspases while increasing the anti-apoptotic protein BCL-2.[9]

References

- 1. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]

- 3. Rutin - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological activity of a novel Rutin analogue with improved lipid soluble properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sfera.unife.it [sfera.unife.it]

- 6. What is the mechanism of Troxerutin? [synapse.patsnap.com]

- 7. What is Troxerutin used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Rutin, a Flavonoid That Is a Main Component of Saussurea involucrata, Attenuates the Senescence Effect in D-Galactose Aging Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening [frontiersin.org]

Pharmacological Effects of 2-Ethylrutoside and its Congeners: A Technical Guide

Disclaimer: The term "2-Ethylrutoside" is not commonly used in peer-reviewed pharmacological literature. The available scientific research focuses on a class of semi-synthetic compounds known as O-(β-hydroxyethyl)-rutosides (HR) , which are derived from the natural flavonoid rutin. These are mixtures of mono-, di-, tri-, and tetra-hydroxyethylrutosides. It is plausible that "this compound" refers to a mono-substituted hydroxyethylrutoside, but specific pharmacological data for an isolated "this compound" is not available. This guide, therefore, provides an in-depth overview of the pharmacological effects of the clinically relevant hydroxyethylrutoside mixtures, often commercialized under brand names like Venoruton®.

Introduction

Hydroxyethylrutosides (HR) are a group of semi-synthetic flavonoids with significant therapeutic applications, primarily in the management of chronic venous insufficiency (CVI). Their pharmacological activity stems from their ability to protect the microvascular endothelium, thereby reducing capillary permeability and edema. Furthermore, they exhibit notable antioxidant and anti-inflammatory properties. This technical guide synthesizes the current understanding of the pharmacological effects of hydroxyethylrutosides, detailing their mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Pharmacological Effects

The primary pharmacological effects of hydroxyethylrutosides are centered on vascular protection, supplemented by their antioxidant and anti-inflammatory activities.

Vascular Protective Effects

Hydroxyethylrutosides exert a protective effect on the vascular endothelium, which is particularly beneficial in conditions like chronic venous insufficiency. The key mechanisms include:

-

Reduction of Capillary Permeability and Edema: HR has been shown to decrease capillary hyperpermeability, a hallmark of CVI. This leads to a reduction in edema and associated symptoms.[1][2]

-

Improvement of Microcirculation: By improving microvascular perfusion and reducing erythrocyte aggregation, HR enhances blood flow in the small vessels.[1][2]

-

Endothelial Cell Protection: In vitro studies have demonstrated that HR can inhibit the activation of endothelial cells induced by hypoxia. This is achieved by preventing the depletion of ATP and inhibiting the activation of phospholipase A2, an enzyme involved in the release of inflammatory mediators.[3][4] This protective effect helps maintain the integrity of the vascular lining.

Anti-inflammatory Effects

The anti-inflammatory properties of hydroxyethylrutosides contribute significantly to their therapeutic efficacy. The primary mechanism involves the inhibition of endothelial cell activation, which in turn reduces the adhesion of neutrophils to the endothelium, a critical step in the inflammatory cascade.[4] This effect is dose-dependent.[4] While the precise signaling pathways are not fully elucidated for HR, flavonoids, in general, are known to modulate inflammatory pathways such as NF-κB and MAPK.

Antioxidant Activity

Like many flavonoids, hydroxyethylrutosides possess antioxidant properties. While specific in-vitro antioxidant data for HR is limited, the parent compound, rutin, and its derivatives are known to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This antioxidant activity may contribute to the protection of the vascular endothelium from oxidative damage.

Quantitative Data

The following tables summarize the available quantitative data from clinical studies on hydroxyethylrutosides, primarily in the context of chronic venous insufficiency.

Table 1: Clinical Efficacy of Hydroxyethylrutosides in Chronic Venous Insufficiency

| Parameter | Dosage | Duration | Outcome | Reference |

| Leg Pain, Cramps, Heavy Legs | 1000 mg/day | ≥ 4 weeks | Significant reduction in symptoms compared to placebo. | [5] |

| Ankle and Calf Circumference | 1 g/day or 2 g/day | 4 weeks | Significant reduction in venous capacity and ankle/calf circumference. | [1] |

| Capillary Filtration Rate | 0.3 to 1 g (oral or IV) | Single dose | Reduction in capillary filtration rate. | [6] |

| Venous Microangiopathy | 1 g/day or 2 g/day | 8 weeks | Significant improvement in resting skin flux and rate of ankle swelling. | [7] |

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available. However, based on the research on hydroxyethylrutosides and flavonoids in general, the following outlines the methodologies for key experiments.

In Vitro Endothelial Cell Protection Assay

Objective: To evaluate the protective effect of hydroxyethylrutosides on endothelial cells under hypoxic conditions.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Hypoxia Induction: HUVECs are exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration.

-

Treatment: Cells are pre-incubated with varying concentrations of hydroxyethylrutosides before and during hypoxic exposure.

-

ATP Measurement: Intracellular ATP levels are quantified using a luciferin-luciferase-based assay to assess metabolic stress.

-

Phospholipase A2 Activity: The activity of phospholipase A2 is measured using a commercially available assay kit.

-

Neutrophil Adhesion Assay: Fluorescently labeled neutrophils are added to the HUVEC monolayer, and the number of adherent neutrophils is quantified by fluorescence microscopy or a plate reader.

In Vitro Antioxidant Activity Assays

Objective: To determine the free radical scavenging and antioxidant capacity of hydroxyethylrutosides.

Methodology (DPPH Assay - a common antioxidant assay):

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Solutions of hydroxyethylrutosides at various concentrations are prepared.

-

Reaction: The DPPH solution is mixed with the sample solutions.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of hydroxyethylrutosides to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Methodology:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

-

Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Treatment: Cells are co-incubated with LPS and varying concentrations of hydroxyethylrutosides.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

While specific signaling pathway studies for this compound or hydroxyethylrutosides are limited, based on the known anti-inflammatory and vascular protective effects of flavonoids, the following diagrams illustrate plausible mechanisms and experimental workflows.

Caption: Hypothesized mechanism of Hydroxyethylrutosides in preventing hypoxia-induced endothelial cell activation.

Caption: General workflow for in vitro evaluation of endothelial cell protection by Hydroxyethylrutosides.

Caption: General anti-inflammatory signaling pathways potentially modulated by flavonoids like Hydroxyethylrutosides.

Conclusion

While specific data on "this compound" is lacking, the broader class of hydroxyethylrutosides has well-documented pharmacological effects, particularly in the context of vascular protection. Their ability to reduce capillary permeability and edema, improve microcirculation, and exert anti-inflammatory and antioxidant effects makes them a valuable therapeutic option for chronic venous insufficiency. Further research is warranted to isolate and characterize the pharmacological activities of individual components of hydroxyethylrutoside mixtures to better understand their specific contributions to the overall therapeutic effect and to explore their potential in other vasculo-protective and anti-inflammatory applications.

References

- 1. Oxerutins (Venoruton): efficacy in chronic venous insufficiency--a double-blind, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyethylrutosides. A review of its pharmacology, and therapeutic efficacy in venous insufficiency and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of hydroxyethylrutosides on hypoxia-induced activation of human endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Venoruton® Improves the quality of life of the patients with Venous Insufficiency [nextinbeautymag.com]

- 5. Meta-analysis of hydroxyethylrutosides in the treatment of chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d.docksci.com [d.docksci.com]

- 7. researchgate.net [researchgate.net]

2-Ethylrutoside: A Technical Overview of a Rutin Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, a ubiquitous flavonoid glycoside found in a variety of plants, is well-regarded for its antioxidant, anti-inflammatory, and vasoprotective properties. However, its therapeutic potential is often hampered by poor water solubility and low oral bioavailability.[1][2] To address these limitations, synthetic modifications of the rutin molecule have been explored. 2-Ethylrutoside is a semi-synthetic derivative of rutin, created through the ethylation of one of its hydroxyl groups. This modification is intended to alter the physicochemical properties of the parent compound, potentially leading to enhanced bioavailability and modified biological activity. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, biological activities, and underlying mechanisms of action.

Chemical Properties and Synthesis

This compound is structurally similar to rutin, with the key difference being the presence of an ethyl group. The IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one.

Table 1: Comparison of Chemical Properties: Rutin vs. This compound

| Property | Rutin (Trihydrate) | This compound |

| Molecular Formula | C₂₇H₃₀O₁₆ · 3H₂O | C₂₉H₃₄O₁₆ |

| Molecular Weight | 664.57 g/mol | 638.57 g/mol |

| Appearance | Pale yellow crystalline powder | Not specified in available literature |

| Solubility | Poorly soluble in water, soluble in pyridine, formamide | Expected to have increased lipophilicity |

Experimental Protocol: Synthesis of this compound

A general method for the selective O-alkylation of flavonoids can be adapted for the synthesis of this compound from rutin. This procedure typically involves the protection of more reactive hydroxyl groups, followed by ethylation of the desired hydroxyl group, and subsequent deprotection.

Materials:

-

Rutin

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., a gradient of dichloromethane and methanol)

Procedure:

-

Dissolution: Dissolve rutin in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base will selectively deprotonate the most acidic hydroxyl groups.

-

Ethylation: Add ethyl iodide to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF.

-

Extraction: The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any remaining DMF and inorganic impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system to isolate this compound.

-

Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the biological activities can be inferred from studies on rutin and its other derivatives. The ethylation is expected to enhance its lipophilicity, which may influence its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Rutin exhibits significant antioxidant activity by scavenging free radicals and chelating metal ions.[3] The antioxidant capacity of flavonoids is closely related to their chemical structure. A comparative study on rutin and its glycoside derivative showed that modification of the glycosidic moiety can alter the antioxidant activity, with the glycoside showing a higher effect in some assays.[4][5]

Table 2: Comparative Antioxidant Activity (IC₅₀/SC₅₀ Values)

| Compound | DPPH Scavenging Assay (µM) | ABTS Scavenging Assay (µM) | Reference |

| Rutin | 60.25 ± 0.09 | 105.43 ± 0.16 | [4] |

| Rutin Glycoside | 29.13 ± 0.15 | 63.21 ± 0.09 | [4] |

| This compound | Data not available | Data not available |

Anti-inflammatory Activity

Rutin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] These effects are often mediated through the inhibition of signaling pathways like NF-κB.[7][8] A study comparing rutin and its glycoside derivative found they had similar effects on the levels of NO, prostaglandin E2 (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6 in RAW 264.7 cells.[4][5]

Table 3: Comparative Anti-inflammatory Activity in LPS-stimulated RAW 264.7 cells

| Compound | NO Production Inhibition (IC₅₀) | PGE₂ Production Inhibition | TNF-α Production Inhibition | IL-6 Production Inhibition | Reference |

| Rutin | Similar to Rutin Glycoside | Similar to Rutin Glycoside | Similar to Rutin Glycoside | Similar to Rutin Glycoside | [4][5] |

| Rutin Glycoside | Similar to Rutin | Similar to Rutin | Similar to Rutin | Similar to Rutin | [4][5] |

| This compound | Data not available | Data not available | Data not available | Data not available |

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of flavonoids like rutin are often attributed to their ability to modulate key intracellular signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for iNOS, COX-2, TNF-α, and IL-6.[9] Rutin has been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[7][8] It is plausible that this compound shares this mechanism of action.

References

- 1. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]

- 4. Characterization and Evaluation of the Solubility and Oral Bioavailability of Rutin-Ethanolate Solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rutin inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

The Antioxidant Profile of 2-Ethylrutoside: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Antioxidant Properties and Mechanisms of 2-Ethylrutoside and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potent antioxidant properties. Among these, this compound and its related hydroxyethylated derivatives of rutin have shown promise as therapeutic agents. This technical guide provides a comprehensive overview of the antioxidant properties of this compound and its closely related, well-studied analog, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER). We will delve into the quantitative data from various antioxidant assays, detail the experimental protocols for these assessments, and illustrate the key signaling pathways involved.

Direct Antioxidant Activity: Radical Scavenging and Reducing Power

This compound and its analogs exhibit direct antioxidant effects by donating hydrogen atoms or electrons to neutralize free radicals and by reducing oxidized species. The antioxidant capacity of these compounds is commonly evaluated using several in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related compound 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) and other hydroxyethyl rutosides provide valuable insights into its potential efficacy.

Quantitative Antioxidant Data

The following table summarizes the available quantitative data on the antioxidant activity of 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER).

| Antioxidant Assay | Test System | Compound | Result | Reference |

| Cellular Antioxidant Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) | EC50 = 60 nM |

Note: The EC50 value represents the concentration of the compound required to achieve 50% of the maximum protective effect against intracellular oxidative stress. A lower EC50 value indicates higher antioxidant potency.

Studies on a mixture of O-(β-hydroxyethyl)-rutosides (HRs) have demonstrated significant free radical scavenging and anti-lipoperoxidative activities at millimolar concentrations. At a concentration of 5.0 mM, HRs inhibited the formation of various radicals and the oxidation of arachidonic acid by 45-91.6%, depending on the oxidative system used. Furthermore, hydroxyethyl rutosides have been shown to be potent hydroxyl radical scavengers and to interact with the stable free radical DPPH.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed experimental protocols for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Reaction mixture: In a microplate or cuvette, add a specific volume of the test compound (this compound or its analog) at various concentrations to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction mixture: A small volume of the test compound at various concentrations is added to a defined volume of the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.

Protocol:

-

Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Reaction mixture: A small volume of the test compound is mixed with a larger volume of the FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

-

Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound and its analogs can exert their antioxidant effects through the modulation of endogenous antioxidant defense systems.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

While direct evidence for this compound activating the Nrf2 pathway is still emerging, many flavonoids are known to be potent Nrf2 activators. The activation of this pathway by this compound would lead to the increased expression of a battery of protective enzymes.

Caption: The Nrf2-ARE signaling pathway and its potential activation by this compound.

Modulation of Antioxidant Enzymes

The antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT) are critical components of the cellular defense against oxidative stress. SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Catalase then detoxifies hydrogen peroxide by converting it into water and oxygen. The potential of this compound to enhance the activity of these enzymes would significantly contribute to its overall antioxidant effect.

Caption: The enzymatic detoxification of reactive oxygen species by SOD and Catalase.

Conclusion and Future Directions

This compound and its analogs, particularly 7-mono-O-(β-hydroxyethyl)-rutoside, demonstrate significant antioxidant potential through both direct radical scavenging and potential modulation of endogenous antioxidant defense systems. The available data, though limited for this compound itself, strongly suggests that this class of compounds warrants further investigation for its therapeutic applications in diseases with an underlying oxidative stress component.

Future research should focus on:

-

Comprehensive quantitative analysis: Determining the IC50 or TEAC values of pure this compound in a battery of antioxidant assays (DPPH, ABTS, FRAP, ORAC).

-

Cellular studies: Investigating the direct effects of this compound on intracellular ROS levels and its ability to protect various cell types from oxidative damage.

-

Mechanism of action: Elucidating the specific molecular mechanisms, including the definitive activation of the Nrf2 pathway and the modulation of SOD and catalase expression and activity by this compound.

-

In vivo studies: Evaluating the bioavailability, metabolism, and efficacy of this compound in preclinical models of oxidative stress-related diseases.

A thorough understanding of the antioxidant properties of this compound will be instrumental in its development as a novel therapeutic agent for the prevention and treatment of a wide range of human pathologies.

In Vitro Efficacy of 2-Ethylrutoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on 2-Ethylrutoside, a key component of troxerutin. The document focuses on its antioxidant and anti-inflammatory properties, detailing the experimental protocols used to elucidate its mechanism of action and presenting quantitative data from various assays. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

This compound, as a component of troxerutin, has demonstrated significant antioxidant properties in various in vitro models. These studies are crucial in understanding its potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Data

The antioxidant capacity of troxerutin has been quantified using several standard assays. The following table summarizes the free radical scavenging activities and reducing power observed in these studies.

| Assay Type | Concentration (µg/mL) | Scavenging Activity (%) | Reference |

| DPPH Radical Scavenging | 10 | Not Specified | [1] |

| 20 | Not Specified | [1] | |

| 30 | Not Specified | [1] | |

| 40 | Not Specified | [1] | |

| 50 | 37.9 | [1] | |

| ABTS Radical Scavenging | 10 | Not Specified | [1] |

| 20 | Not Specified | [1] | |

| 30 | Not Specified | [1] | |

| 40 | Not Specified | [1] | |

| 50 | 31.7 | [1] | |

| Superoxide Radical Scavenging | 10 | Not Specified | [1] |

| 20 | Not Specified | [1] | |

| 30 | Not Specified | [1] | |

| 40 | Not Specified | [1] | |

| 50 | 32.8 | [1] | |

| Hydroxyl Radical Scavenging | 10 | Not Specified | [1] |

| 20 | Not Specified | [1] | |

| 30 | Not Specified | [1] | |

| 40 | Not Specified | [1] | |

| 50 | 45.7 | [1] |

Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Protocol:

-

Prepare a methanolic solution of DPPH (90.25 mmol).

-

Dissolve troxerutin in distilled water to prepare various concentrations (e.g., 10-50 μg/mL).

-

To an equal volume of the DPPH solution, add an equal volume of the troxerutin solution.

-

Use methanol as a control.

-

Incubate the mixture in the dark at room temperature.

-

Measure the decrease in absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

-

Prepare a 0.002 M solution of ABTS.

-

Prepare troxerutin solutions of varying concentrations (e.g., 10-50 µmol) in a suitable buffer.

-

Mix the ABTS solution with the troxerutin solution in a total volume of 3.5 mL.

-

Measure the absorbance at 734 nm using a UV-visible spectrophotometer.

-

The decrease in absorbance indicates the scavenging of the ABTS radical.

This assay determines the ability of an antioxidant to scavenge superoxide radicals.

Protocol:

-

Prepare a 100 µM solution of Nitroblue Tetrazolium (NBT) in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 14.68 µM solution of NADH in 100 mM phosphate buffer (pH 7.4).

-

Mix 1 mL of the NBT solution, 1 mL of the NADH solution, and varying concentrations of troxerutin (10-50 µg).

-

Initiate the reaction by adding 100 µmol of Phenazine Methosulfate (PMS).

-

Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

-

Measure the absorbance at 560 nm. A decrease in absorbance indicates superoxide scavenging activity.

This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, often generated by the Fenton reaction.

Protocol:

-

Prepare an incubation mixture in a total volume of 1 mL containing:

-

0.4 mL of 100 mmol potassium dihydrogen phosphate-KOH buffer

-

Varying volumes of troxerutin (10-50 μg/mL)

-

0.2 mL of 500 mmol ferric chloride

-

0.1 mL of 1 mmol ascorbic acid

-

0.1 mL of 10 mmol H₂O₂

-

0.2 mL of 2-deoxyribose

-

-

Mix the contents thoroughly and incubate at room temperature for 60 minutes.

-

Add 1 mL of 1% Thiobarbituric Acid (TBA) (in 0.05 N NaOH) and 1 mL of 28% Trichloroacetic Acid (TCA).

-

Heat the tubes in a boiling water bath for 30 minutes.

-

Cool the tubes and measure the absorbance at 532 nm against a reagent blank. A decrease in absorbance indicates hydroxyl radical scavenging.

This assay determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Protocol:

-

Prepare different concentrations of troxerutin (10-50 μg/mL) in methanol.

-

Mix with 2.5 mL of 0.2 M phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide.

-

Incubate the mixture at 50°C for 20 minutes.

-

Add 2.5 mL of 10% TCA and centrifuge at 3000 rpm for 10 minutes.

-

Take the upper layer of the solution (2.5 mL) and mix with 2.5 mL of distilled water and 0.5 mL of 0.1% FeCl₃.

-

Measure the absorbance at 700 nm. Increased absorbance indicates increased reducing power.

Anti-inflammatory Activity

Troxerutin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. These effects have been observed in various cell-based assays.

Quantitative Anti-inflammatory and Cytotoxicity Data

The following table summarizes the cytotoxic and anti-inflammatory effects of troxerutin observed in different cell lines.

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Oral Epidermal Carcinoma (KB) | MTT Assay | 50 µg/mL | IC₅₀ | [2] |

| 60 µg/mL | 44% viability | [2] | ||

| 100 µg/mL | 27% viability | [2] | ||

| Human Hepatocarcinoma (HuH-7) | Cell Viability | Concentration- and time-dependent | Inhibition of growth | [3] |

| Murine Macrophage (RAW 264.7) | Nitrite Assay | 674 µM | Significant reduction in nitrite levels | [4][5] |

| 337 µM | Increase in nitrite compared to 674 µM | [4][5] | ||

| 168.5 µM | Further increase in nitrite | [4][5] | ||

| MTT Assay | 5.26 - 674 µM | No significant effect on cell viability | [4][5] | |

| Human Cervical Cancer (HeLa) | MTT Assay | 320 mg/mL | IC₅₀ after 24h | [6] |

| Human Chondrocytes | Pro-inflammatory Factor Production (AGE-induced) | Not specified | Inhibition of COX-2, iNOS, NO, PGE2, TNF-α, IL-6 | [7] |

| Human Keratinocytes (HaCaT) | Cytokine Secretion (Capsaicin-induced) | 0.1, 1, 10 µg/mL | Reduction of CXCL8, MMP9, IL-6, IL-1β | [8] |

Experimental Protocols for Anti-inflammatory and Cytotoxicity Assays

Specific cell lines are cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of troxerutin, often dissolved in a suitable solvent like sterile distilled water or DMSO, for specific durations.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 1.2 × 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with different concentrations of troxerutin (e.g., 10 - 100 μg/mL) and incubate for 48 hours.

-

Remove the treatment media and add 10 μL of MTT solution (0.5 mg/mL in PBS) to each well.

-

Incubate in the dark at 37°C for 4 hours to allow the formation of formazan crystals.

-

Remove the MTT solution and add 100 μL of a solubilizing agent (e.g., 1% DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm and a reference wavelength of 630 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.[2]

Signaling Pathway Modulation

In vitro studies have revealed that troxerutin modulates key inflammatory and antioxidant signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

Troxerutin has been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[3] This inhibition is thought to occur through the suppression of IKKβ, which prevents the nuclear translocation of the p65 subunit of NF-κB.[3]

Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB pathway.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 (or its phosphorylated form) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Nrf2 Signaling Pathway

Troxerutin has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[3] This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).

Immunocytochemistry allows for the visualization of the subcellular localization of Nrf2.

Protocol:

-

Cell Culture: Grow cells on coverslips in a multi-well plate.

-

Treatment: Treat the cells with troxerutin for the desired time.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent-containing buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 diluted in blocking solution overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Counterstaining: Stain the nuclei with a nuclear counterstain (e.g., DAPI).

-

Mounting: Mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Nuclear translocation of Nrf2 will be indicated by the co-localization of the Nrf2 and DAPI signals.[10][11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Troxerutin-Mediated Complement Pathway Inhibition is a Disease-Modifying Treatment for Inflammatory Arthritis [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Anticancer and cytotoxic effects of troxerutin on HeLa cell line: an in-vitro model of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Troxerutin suppresses the inflammatory response in advanced glycation end-product-administered chondrocytes and attenuates mouse osteoarthritis development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot analysis for NF-κB p65, Nrf-2 and HO-1 [bio-protocol.org]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of 2-Ethylrutoside: A Technical Guide

Introduction

2-Ethylrutoside, a derivative of the flavonoid rutin, presents an intriguing subject for therapeutic investigation. Rutin, also known as rutoside, is a citrus flavonoid glycoside that has demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, neuroprotective, and anticancer effects.[1][2] The core hypothesis is that this compound may share or even enhance these therapeutic properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action and therapeutic applications of this compound, based on the extensive research conducted on rutin.

Core Therapeutic Potential Based on Rutin

The therapeutic potential of this compound is inferred from the known biological activities of rutin. These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties.[3][4]

Antioxidant Activity

Rutin is a powerful antioxidant capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[3] The antioxidant effects are attributed to the presence of hydroxyl groups in its structure.[4]

Anti-inflammatory Activity

Rutin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5] These effects are often mediated through the inhibition of signaling pathways like NF-κB and MAPKs.[5]

Anticancer Potential

Research suggests that rutin possesses anticarcinogenic properties, including the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis.[1][5] These effects have been observed in various cancer cell lines.

Neuroprotective Effects

Rutin has demonstrated neuroprotective capabilities in models of brain ischemia and neurodegenerative diseases like Alzheimer's.[1][6] Its antioxidant and anti-inflammatory actions are thought to contribute to these effects by reducing neuronal damage.

Cardiovascular Benefits

The vasoprotective properties of rutin contribute to its potential in managing cardiovascular conditions. It can strengthen blood vessels and improve circulation.[3]

Quantitative Data on Rutin's Biological Activities

The following tables summarize key quantitative data from in vitro and in vivo studies on rutin, which can serve as a benchmark for future investigations into this compound.

| Biological Activity | Assay/Model | Key Findings (for Rutin) | Reference |

| Antioxidant Activity | DPPH radical scavenging assay | IC50 = 0.81 ± 0.02 mg/mL | [7] |

| Ferrous ion chelating activity | IC50 = 2.27 ± 0.18 mg/mL | [7] | |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | Significant reduction of TNF-α, IL-1β, and MCP-1 | [8] |

| Goat gastric ATPase inhibition | IC50 = 36 μg/ml | [1] | |

| Cytotoxicity (Anticancer) | HeLa and NIH-3T3 cells | Rutin-Oleate (a derivative) reduced viability at 100 µM | [9] |

| LAN-5 neuroblastoma cells | Significant growth inhibition | [1] |

Potential Mechanisms of Action

The mechanisms of action of this compound are likely to mirror those of rutin, primarily revolving around the modulation of cellular signaling pathways involved in inflammation and oxidative stress.

Modulation of Inflammatory Signaling Pathways

dot

References

- 1. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rutin : therapeutic potential and recent advances in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rutin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening [frontiersin.org]

Unveiling the Therapeutic Potential of 2-Ethylrutoside in Chronic Venous Insufficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to a cascade of symptoms including pain, edema, and skin changes. This technical guide delves into the scientific underpinnings of 2-Ethylrutoside, a semi-synthetic flavonoid derivative, as a therapeutic agent for CVI. We consolidate findings from clinical and preclinical research to provide a comprehensive overview of its mechanism of action, efficacy, and the experimental methodologies used to evaluate its therapeutic effects. This document aims to serve as a foundational resource for researchers and professionals engaged in the development of novel treatments for CVI.

Introduction to Chronic Venous Insufficiency and the Role of Flavonoids

Chronic Venous Insufficiency arises from venous hypertension, often a consequence of valvular incompetence and venous outflow obstruction.[1] The resulting physiological changes include microvascular leakage, inflammation, and tissue damage.[2] Flavonoids, a class of plant-derived polyphenolic compounds, have emerged as a promising therapeutic avenue due to their pleiotropic effects on the vasculature.[3] O-(β-hydroxyethyl)-rutosides (HR), a standardized mixture of hydroxyethyl derivatives of rutin, including mono-, di-, tri-, and tetra-hydroxyethylrutosides, have been extensively studied for their venoactive properties.[3] this compound is a component of this mixture.

The therapeutic rationale for using hydroxyethylrutosides in CVI lies in their ability to mitigate the key pathophysiological events of the disease. They are known to reduce microvascular hyperpermeability, inhibit inflammatory processes, and improve venous tone.[2][3] This guide focuses on the available scientific evidence supporting the use of these compounds, with a particular emphasis on quantifiable outcomes and the underlying molecular mechanisms.

Mechanism of Action: Targeting Endothelial Dysfunction and Inflammation

The primary therapeutic target of this compound and related hydroxyethylrutosides in CVI is the vascular endothelium. Their mechanism of action is multifaceted, involving the modulation of several key signaling pathways that govern endothelial barrier function and inflammation.

A key action of these compounds is the reduction of capillary hyperpermeability.[3] While the precise molecular interactions are still under investigation, evidence suggests an interference with inflammatory signaling cascades that lead to the disruption of endothelial cell junctions.

Signaling Pathway: Putative Anti-Inflammatory and Endothelial Protective Effects

The diagram below illustrates a potential signaling pathway through which hydroxyethylrutosides may exert their therapeutic effects. Chronic venous hypertension is known to activate endothelial cells, leading to the upregulation of adhesion molecules and the recruitment of leukocytes. This initiates an inflammatory cascade involving the release of pro-inflammatory mediators. Hydroxyethylrutosides are thought to interrupt this process, thereby preserving endothelial integrity and reducing microvascular leakage.

Caption: Putative mechanism of this compound in CVI.

Clinical Efficacy: A Review of Quantitative Data

Multiple clinical trials have evaluated the efficacy of hydroxyethylrutosides in alleviating the signs and symptoms of CVI. The data presented below is a summary of key quantitative findings from these studies.

Table 1: Summary of Clinical Trial Data for Hydroxyethylrutosides in CVI

| Parameter | Treatment Group | Placebo Group | Outcome | p-value | Reference |

| Total Symptom Score | 5.7 ± 2.4 to 2.3 ± 1.8 | 4.4 ± 3.0 to 3.0 ± 2.4 | Significant reduction in symptoms | < 0.01 | [4] |

| Leg Cramps | - | - | Significant improvement | < 0.05 | [4] |

| Heavy Legs | - | - | Significant improvement | < 0.05 | [4] |

| Restless Legs | - | - | Significant improvement | < 0.05 | [4] |

| Ankle Circumference | - | - | Small but significant reduction | < 0.05 | [4] |

| Calf Circumference | - | - | Small but significant reduction | < 0.05 | [4] |

| Pitting Edema | - | - | Significant improvement | < 0.01 | [4] |

| Eczema of the Leg | - | - | Significant improvement | < 0.05 | [4] |

Experimental Protocols: Methodologies for Assessing Efficacy

The evaluation of therapeutic agents for CVI involves a range of clinical and preclinical experimental protocols. Below are detailed methodologies for key experiments cited in the research of venoactive drugs.

Clinical Trial Protocol for CVI Symptom Assessment

A multicenter, double-blind, randomized, placebo-controlled trial design is often employed to assess the efficacy and tolerability of treatments for CVI.[4]

-

Participants: Patients with a clinical diagnosis of chronic venous insufficiency or varicose veins.

-

Intervention: Oral administration of hydroxyethylrutosides (e.g., 900-1200 mg/day) or a matching placebo.[4]

-

Duration: Treatment periods typically range up to 6 months with regular follow-up examinations.[4]

-

Outcome Measures:

-

Symptom Scores: A standardized questionnaire to assess the severity of symptoms such as pain, cramps, heavy legs, and restless legs.[4]

-

Limb Circumference: Measurement of ankle and calf circumferences to quantify changes in edema.[4]

-